Brain natriuretic peptide (BNP) belongs to a family of natriuretic peptides that includes atrial natriuretic peptide (ANP) and C-type natriuretic peptide (CNP). [, , ] These peptides have diuretic, natriuretic, and vasodepressor activity and contribute to pressure and volume homeostasis in adults. [, ] While primarily produced in the ventricles of the heart, BNP is also synthesized in the brain, hence its name. [, ] BNP acts as a cardiac hormone and local regulator. []
In scientific research, BNP serves as a sensitive biochemical marker for various cardiovascular conditions, particularly heart failure. [, , ] It is used to assess cardiac function, diagnose heart failure, predict prognosis, and monitor treatment effectiveness. [, , , , , , , ]
BNP primarily exerts its effects through binding to the natriuretic peptide receptor-A (NPR-A), also known as guanylyl cyclase-A (GC-A). [, ] This binding activates GC-A, leading to increased intracellular cyclic guanosine monophosphate (cGMP) production. [, ] Elevated cGMP levels induce various physiological effects, including:
BNP also binds to the clearance receptor (NPR-C), which plays a role in clearing natriuretic peptides from circulation. []
CAS No.: 10026-08-1
CAS No.: 32449-61-9
CAS No.: 40071-64-5
CAS No.: 73094-39-0
CAS No.: